![molecular formula C19H24 B14680675 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene CAS No. 39502-92-6](/img/structure/B14680675.png)
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring multiple methyl groups attached to its aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with 2,4,5-trimethylbenzyl chloride under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with mesitylene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or H2 gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, bromo compounds.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Mesitylene (1,3,5-trimethylbenzene): A simpler derivative of benzene with three methyl groups.
Pseudocumene (1,2,4-trimethylbenzene): Another isomer of trimethylbenzene with different methyl group positions.
Hemimellitene (1,2,3-trimethylbenzene): An isomer with methyl groups at different positions on the benzene ring.
Uniqueness
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.
Propiedades
Número CAS |
39502-92-6 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-16(5)19(17(6)8-12)11-18-10-14(3)13(2)9-15(18)4/h7-10H,11H2,1-6H3 |
Clave InChI |
WGLBZPWTQDIXJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2=C(C=C(C(=C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


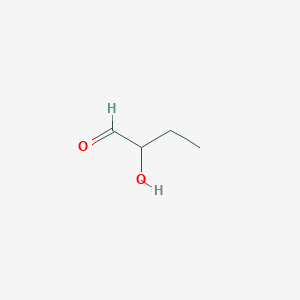
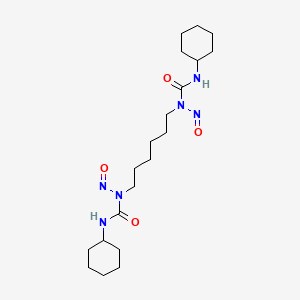
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)

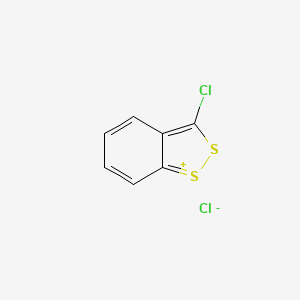
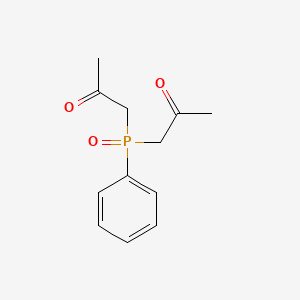
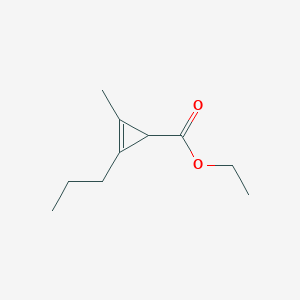
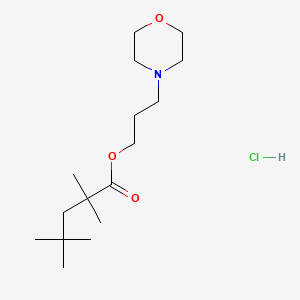

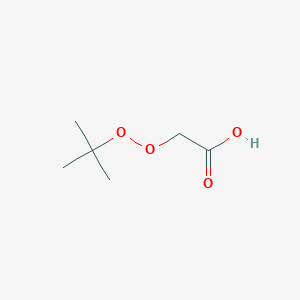

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

